![molecular formula C3H5NO2 B1210208 Pyruvamide CAS No. 631-66-3](/img/structure/B1210208.png)
Pyruvamide
Overview
Description
Synthesis Analysis
Pyruvamide synthesis involves chemical reactions that produce pyruvamide as an intermediate or final product. For example, a study on the sustainable catalytic synthesis of pyrroles introduces a method where secondary alcohols and amino alcohols are linked via C–N and C–C bonds formation, indicating the versatility of pyruvamide-related compounds in synthesis processes (Michlik & Kempe, 2013). Additionally, enantioselective hydrogenation of α-ketoamides to alcohols demonstrates the chemical manipulability of pyruvamide derivatives (Wang, Mallát, & Baiker, 1997).
Molecular Structure Analysis
The molecular structure of pyruvamide and its derivatives is crucial for understanding their chemical behavior. Studies have revealed insights into their structural characteristics, such as the arrangement of atoms and the presence of functional groups, which influence their reactivity and interactions with other molecules. For example, the structural basis of substrate activation in yeast pyruvate decarboxylase highlights the importance of pyruvamide in enzyme mechanisms, showing the molecular complexity and functionality of pyruvamide-related structures (Lu et al., 2000).
Chemical Reactions and Properties
Pyruvamide participates in various chemical reactions, demonstrating its versatility as a chemical reagent. Its role in deamination and decarboxylation of amines and amino acids provides insight into its biochemical significance and potential applications in modeling enzymatic processes (Owen & Young, 1974). Moreover, the development of photoactivatable cross-linking bioprobes using pyruvamide derivatives illustrates its utility in biochemical research (Goodfellow, Settineri, & Lawton, 1989).
Scientific Research Applications
Cardioprotective Properties
- Pyruvamide shows promise in cardiac health, particularly in protecting the heart from ischemia-reperfusion injury and oxidative stress. Studies indicate its ability to enhance cardiac performance and energy state, bolster antioxidant systems, and protect the myocardium. This suggests potential clinical applications in surgeries involving cardiopulmonary bypass and treatments for myocardial stunning and heart failure (Mallet et al., 2005).
Enzyme-Catalyzed Reactions
- Pyruvamide plays a role in various enzyme-catalyzed reactions. For instance, it's involved in histidine decarboxylation to histamine, acting as a prosthetic group in histidine decarboxylase. This enzymatic activity is crucial for understanding enzymatic catalysis and could have broader implications in biochemical research (Owen & Young, 1974).
Chemical Synthesis and Catalysis
- In the field of chemistry, pyruvamide and its derivatives are utilized in enantioselective hydrogenation processes. This involves the synthesis of chiral compounds, which is fundamental in the development of pharmaceuticals and other fine chemicals. The ability to achieve high enantiomeric excess in such reactions underscores its significance (Wang, Mallát, & Baiker, 1997).
Biochemical Studies in Yeast
- Pyruvamide is used to study the activation of yeast pyruvate decarboxylase, a key enzyme in metabolic pathways. Understanding the structure and function of this enzyme, particularly how pyruvamide influences its activity, provides insights into cellular metabolism and enzymatic mechanisms (Lu et al., 2000).
Metabolic Fate Studies
- Research on the metabolic fate of pyruvamide in biological systems helps in understanding its behavior compared to similar compounds like pyruvic acid and acetamide. Such studies are crucial in pharmacokinetics and for assessing the impact of pyruvamide and related compounds in metabolism (Anker & Raper, 1948).
Mitochondrial Metabolism Research
- Pyruvamide is instrumental in studying mitochondrial metabolism. For instance, using hyperpolarized pyruvamide in MR spectroscopy has facilitated in vivo investigations of mitochondrial function and tricarboxylic acid cycle metabolism in the brain, offering new avenues for understanding neurological conditions (Park et al., 2013).
Anti-Inflammatory Potential
- Pyruvate, a key intermediate related to pyruvamide, demonstrates anti-inflammatory effects in models of experimental stroke. It has shown potential in reducing inflammation and improving outcomes following stroke, suggesting therapeutic applications in neuroinflammation and related conditions (Wang et al., 2009).
properties
IUPAC Name |
2-oxopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLWERNILTNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212433 | |
Record name | Pyruvamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyruvamide | |
CAS RN |
631-66-3 | |
Record name | Pyruvamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyruvamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03578 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC349134 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyruvamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRUVAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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